N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
Description
N-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide is a synthetic hybrid molecule featuring a coumarin scaffold substituted with a 4-methoxyphenyl group at position 2 and a nicotinamide moiety at position 5. The coumarin core provides a planar aromatic system, while the 4-methoxyphenyl group enhances lipophilicity, and the nicotinamide substituent introduces hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)20-12-19(25)18-9-6-16(11-21(18)28-20)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROOSDUYXRRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one structure. For example, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base can yield the chromen-4-one core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-4-one core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Nicotinamide Moiety: The final step involves the coupling of the intermediate with nicotinamide. This can be achieved through a condensation reaction using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one core and the nicotinamide moiety, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and repair, cell cycle regulation, and apoptosis.
Pathways Involved: It can modulate signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Analogues and Their Features
Pharmacological and Functional Differences
- Nicotinamide vs. Acetamide/Thiazolidinone Moieties: The nicotinamide group in the target compound may facilitate interactions with NAD(P)H-dependent enzymes (e.g., sirtuins or PARPs), whereas thiazolidinone derivatives (e.g., ) are associated with antidiabetic and anti-inflammatory activities due to PPAR-γ modulation . Acetamide-linked compounds () often exhibit enhanced metabolic stability compared to ester-containing analogs but may show reduced target specificity .
- Coumarin vs. Benzothiazoles () are frequently investigated for antimicrobial and antitumor properties .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
